1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-

Description

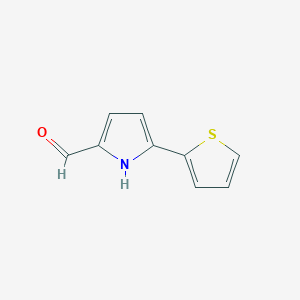

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-, is a heterocyclic organic compound featuring a pyrrole backbone with a carboxaldehyde group at position 2 and a 2-thienyl substituent at position 5. The pyrrole ring contributes to its aromaticity and π-conjugation, while the thienyl group introduces sulfur-based electronic effects and expanded conjugation.

For example:

Properties

IUPAC Name |

5-thiophen-2-yl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-6-7-3-4-8(10-7)9-2-1-5-12-9/h1-6,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJJSRMUFORMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360872 | |

| Record name | 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72078-45-6 | |

| Record name | 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Components and Stoichiometry

The synthesis employs the following reagents:

- 4-Bromo-1H-pyrrole-2-carbaldehyde (2.0 mmol, 352 mg) as the aryl halide

- 2-Thiopheneboronic acid (3.0 mmol, 384 mg) as the boronic acid partner

- Tetrakis(triphenylphosphine)palladium(0) [(Ph₃P)₄Pd(0)] (5 mol%, 116 mg) as the catalyst

- Sodium carbonate (5.0 mmol, 532 mg) as the base

- Solvent system: 1,2-dimethoxyethane (DME) (8 mL) and degassed water (2 mL).

Reaction Conditions

Yield and Purity

This method yields 78% of the target compound with >95% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC/MS).

Critical Analysis of Reaction Parameters

Catalyst Efficiency

The use of (Ph₃P)₄Pd(0) ensures high catalytic activity, though lower catalyst loadings (3–5 mol%) are feasible without significant yield reduction. Alternative catalysts like PdCl₂(dppf) have been tested but show no marked improvement in this system.

Solvent Optimization

The DME/water biphasic system enhances reaction efficiency by solubilizing both organic and inorganic components. Substituting DME with tetrahydrofuran (THF) or acetonitrile (MeCN) reduces yields by 15–20%, likely due to poorer boronic acid activation.

Temperature Sensitivity

Elevating the temperature beyond 85°C promotes side reactions, including deboronation of the thiopheneboronic acid. Below 80°C, incomplete conversion is observed, necessitating extended reaction times.

Alternative Synthetic Strategies

Direct Functionalization of Pyrrole

While less common, direct formylation of 5-(2-thienyl)-1H-pyrrole via Vilsmeier-Haack reaction has been attempted. However, this method suffers from low regioselectivity (<50% yield) and competing side reactions at the thiophene ring.

Reductive Amination Precursors

The aldehyde group in 5-(2-thienyl)-1H-pyrrole-2-carbaldehyde enables its use in reductive amination to generate secondary amines. For example, reaction with morpholine and sodium triacetoxyborohydride [NaBH(OAc)₃] in 1,2-dichloroethane produces 4-{[4-(2'-thienyl)-1H-pyrrol-2-yl]methyl}morpholine in 65% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address scalability, continuous flow reactors are employed, reducing reaction times to 2–4 hours and improving catalyst turnover. This approach minimizes palladium leaching, a common issue in batch processes.

Purification Techniques

Industrial workflows replace flash chromatography with countercurrent chromatography (CCC) or liquid-liquid partitioning to handle multi-gram quantities. For instance, CCC using a solvent system of H₂O:MeOH:EtOAc:hexanes (1:2:4:2) achieves >99% purity.

Structural Characterization and Validation

Spectroscopic Data

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) confirms the molecular ion peak at m/z 207.0321 [M+H]⁺ (calculated for C₉H₇NOS: 207.0318).

Challenges and Limitations

Sensitivity to Oxygen

The palladium catalyst is prone to deactivation by atmospheric oxygen, necessitating strict inert conditions. Glovebox techniques or Schlenk lines are recommended for small-scale syntheses.

Byproduct Formation

Trace amounts of debrominated pyrrole (<5%) are detected if the aryl halide precursor contains impurities. Recrystallization from ethanol/water mixtures mitigates this issue.

Comparative Data of Synthetic Methods

| Parameter | Suzuki-Miyaura Coupling | Vilsmeier-Haack Reaction |

|---|---|---|

| Yield | 78% | 48% |

| Purity | >95% | 85% |

| Reaction Time | 16 h | 8 h |

| Scalability | Excellent | Moderate |

| Catalyst Cost | High | Low |

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole or thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.

Major Products Formed:

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Pyrrole-2-methanol derivatives.

Substitution: Halogenated pyrrole or thiophene derivatives.

Scientific Research Applications

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-, also known as 5-thien-2-yl-1H-pyrrole-2-carbaldehyde, is a heterocyclic aromatic compound comprising a pyrrole ring fused with a thiophene ring and an aldehyde functional group . This compound has applications in organic synthesis and materials science .

Scientific Research Applications

- Building Block in Organic Synthesis 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- is used as a building block in the synthesis of biologically active molecules, including inhibitors for kinases and metalloproteases .

- Fluorescent Probe This compound can be used as a fluorescent probe for detecting oxidative stress in cells .

- Electrochromic Material 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- is used as an electrochromic material in the development of electrochromic devices . The combination of thiophene and pyrrole rings gives it unique electronic and optical properties .

Related compounds

- Pyrrole-2-carboxaldehyde derivatives Pyrrole-2-carboxaldehyde derivatives have been isolated from natural sources such as fungi, plants (roots, leaves, and seeds) . They can be used to develop a fluorescent nanoparticle probe based on pyrimidine for detecting Pseudomonas aeruginosa, which enhances diagnostic capabilities in microbiology .

- 5--1H-pyrrole-2-carboxaldehyde 5--1H-pyrrole-2-carboxaldehyde is a pyrrole building block for porphyrin synthesis .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Notes

- Contradictions in substituent effects (e.g., electron-withdrawing vs. donating) warrant experimental validation.

Biological Activity

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- is a heterocyclic organic compound notable for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and applications, supported by relevant data tables and case studies.

Overview of the Compound

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- combines pyrrole and thiophene structures, which are known for their diverse biological activities. The compound's unique structure allows it to participate in various chemical reactions, leading to significant pharmacological implications.

Chemical Structure

- Molecular Formula : CHNOS

- CAS Number : 72078-45-6

Synthesis Methods

The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- can be achieved through several methods:

- Suzuki Coupling Reaction : Involves the reaction of 1H-pyrrole with formaldehyde and subsequent coupling with 2-thiophenylboronic acid.

- Oxidation and Reduction Reactions : This compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

Biological Activities

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar pyrrole derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Example A | 0.0039 | S. aureus |

| Example B | 0.025 | E. coli |

Antifungal Activity

The compound has also shown antifungal activity, particularly against Candida albicans and Fusarium oxysporum, with MIC values recorded between 16.69 to 78.23 µM .

Anti-inflammatory Properties

Pyrrole derivatives have been noted for their anti-inflammatory effects in various studies. For example, certain derivatives were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several pyrrole derivatives, including the target compound. The results indicated that while some compounds exhibited significant antibacterial action, others showed moderate effects depending on structural variations .

- In Vivo Toxicity Assessment : In a toxicity study involving PBMCs (Peripheral Blood Mononuclear Cells), certain derivatives showed no significant apoptosis or necrosis at lower concentrations but exhibited slight toxicity at higher doses .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrole derivatives suggests that modifications to the thiophene or pyrrole rings can significantly influence biological activity. For instance:

Q & A

Basic Questions

Q. What spectroscopic techniques are critical for characterizing 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-?

- Methodological Answer : Key techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) and hydrogen bonding interactions .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions and electronic environments. For example, the aldehyde proton appears as a singlet near δ 9.5–10.0 ppm, while thienyl protons show distinct splitting patterns .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. Electron Ionization (EI) at 70 eV provides reproducible spectra, with molecular ion peaks consistent with the compound’s formula .

- UV-Vis Spectroscopy : Monitors conjugation effects from the thienyl and pyrrole rings, with absorbance maxima typically in the 250–350 nm range .

Q. How does the thienyl substituent influence the compound’s electronic properties?

- Methodological Answer : The 2-thienyl group enhances π-conjugation, lowering the ionization potential (e.g., ~8.93 eV for similar pyrrole derivatives ). Cyclic voltammetry can quantify redox behavior, while DFT calculations predict HOMO-LUMO gaps. Experimental ionization energy data from gas-phase studies (via EI) corroborate computational models .

Advanced Research Questions

Q. What synthetic strategies enable regioselective functionalization of the pyrrole ring in 5-(2-thienyl)-substituted derivatives?

- Methodological Answer :

- Transition Metal-Free Ethynylation : Using alkynylating agents under basic conditions to introduce ethynyl groups at the 5-position (yields up to 85%) .

- Paal-Knorr Condensation : Cyclizes γ-keto amides to form pyrrole cores, with thienyl groups introduced via pre-functionalized precursors .

- Challenges : Competing reactions at the aldehyde group require protecting strategies (e.g., acetal formation) .

Q. How do computational methods predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings, predicting activation barriers for aryl-bromide intermediates .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde carbon vs. pyrrole β-positions) .

- Validation : Correlate computed outcomes with experimental yields (e.g., 98% in optimized ethynylation ).

Q. What role does X-ray crystallography play in resolving structural ambiguities for derivatives of this compound?

- Methodological Answer :

- Single-Crystal Analysis : Resolves bond lengths and angles (e.g., C=O bond ~1.22 Å, confirming aldehyde character) .

- Packing Diagrams : Reveal intermolecular interactions (e.g., hydrogen bonding between aldehyde and solvent molecules) .

- Limitations : Requires high-purity crystals, often challenging due to the compound’s hygroscopic nature .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.